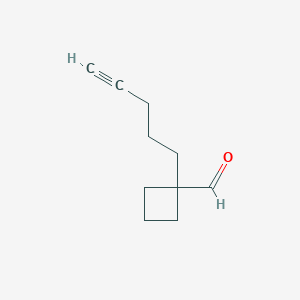
1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclobutane ring substituted with a pent-4-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Pent-4-yn-1-yl Group: This step often involves the use of alkynylation reactions where a suitable alkyne precursor is added to the cyclobutane ring.
Aldehyde Functionalization:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclobutane derivatives.
Addition: Saturated or partially saturated compounds.
科学的研究の応用
1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and for probing biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biological pathways and processes.
類似化合物との比較
Cyclobutane-1-carbaldehyde: Lacks the pent-4-yn-1-yl group, making it less reactive in certain types of reactions.
1-(Pent-4-yn-1-yl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different reactivity and properties.
1-(Pent-4-yn-1-yl)benzaldehyde: Contains a benzene ring, which significantly alters its chemical behavior and applications.
Uniqueness: 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of a cyclobutane ring and an alkyne group, which imparts distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
1-pent-4-ynylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h1,9H,3-8H2 |
InChIキー |
CNHLGSSVNMMPMN-UHFFFAOYSA-N |
正規SMILES |
C#CCCCC1(CCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



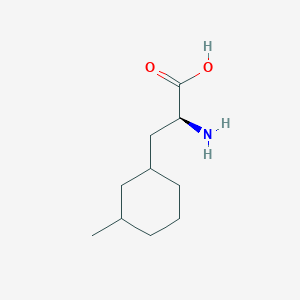
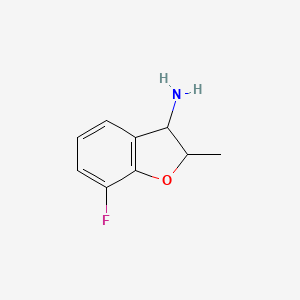
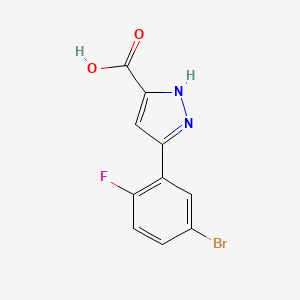

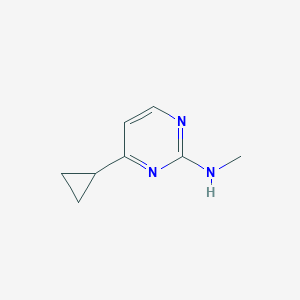
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
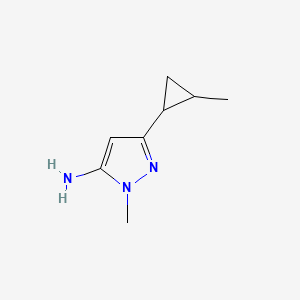
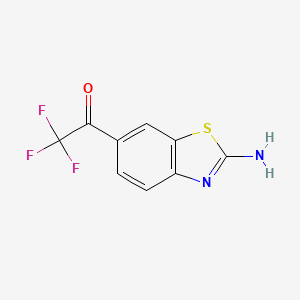
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)

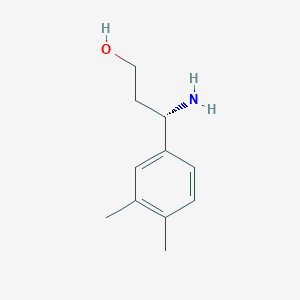
![(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13313273.png)
